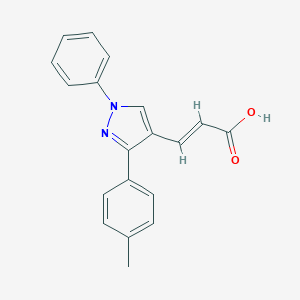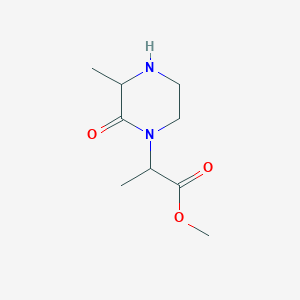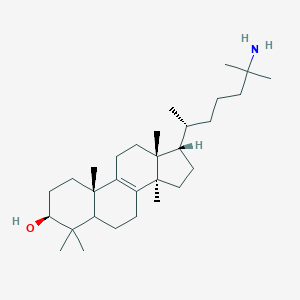
25-Aminolanosterol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
25-Aminolanosterol (25-AL) is a sterol derivative that has gained attention in recent years due to its potential applications in scientific research. This compound has been found to possess unique biochemical and physiological properties that make it a promising tool for investigating various biological processes. In
Wirkmechanismus
The mechanism of action of 25-Aminolanosterol is not fully understood, but it is believed to involve its interaction with cholesterol-binding proteins and enzymes. This compound has been shown to bind to the cholesterol recognition/interaction amino acid consensus (CRAC) motif, which is present in many cholesterol-binding proteins. This interaction may lead to changes in the conformation and activity of these proteins, ultimately affecting various cellular processes.
Biochemische Und Physiologische Effekte
25-Aminolanosterol has been found to have a number of biochemical and physiological effects. For example, it has been shown to inhibit the activity of acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme involved in cholesterol esterification. This inhibition may lead to a decrease in cholesterol esterification and accumulation of free cholesterol in cells. Additionally, 25-Aminolanosterol has been shown to affect the activity of various membrane proteins, including ion channels and transporters.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 25-Aminolanosterol in lab experiments is its ability to mimic cholesterol in many biological systems. This compound has been shown to interact with many of the same proteins and enzymes as cholesterol, making it a valuable tool for investigating cholesterol metabolism and its role in various diseases. Additionally, 25-Aminolanosterol is relatively stable and easy to synthesize, making it a convenient compound to work with.
However, there are also limitations to using 25-Aminolanosterol in lab experiments. For example, its low yield and high cost may limit its use in large-scale experiments. Additionally, its potential toxicity and off-target effects need to be carefully evaluated before use in vivo.
Zukünftige Richtungen
There are many potential future directions for research on 25-Aminolanosterol. One area of interest is its potential as a therapeutic agent for various diseases, such as atherosclerosis and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of 25-Aminolanosterol and its interactions with cholesterol-binding proteins and enzymes. Finally, the development of new synthesis methods for 25-Aminolanosterol may lead to improved yields and lower costs, making it a more widely used tool in scientific research.
Synthesemethoden
The synthesis of 25-Aminolanosterol involves a series of chemical reactions starting with cholesterol. The first step involves the oxidation of cholesterol to form cholest-5-en-3β-ol-7-one. This intermediate is then reduced to cholest-5-en-3β-ol-7α-amine using sodium borohydride. The final step involves the acetylation of the amine group to form 25-Aminolanosterol. The overall yield of this synthesis method is around 10%.
Wissenschaftliche Forschungsanwendungen
25-Aminolanosterol has been found to have a wide range of scientific research applications. One of the most promising areas of research is its potential as a cholesterol analog. This compound has been shown to interact with various cholesterol-binding proteins and enzymes, leading to a better understanding of cholesterol metabolism and its role in various diseases. Additionally, 25-Aminolanosterol has been used as a probe to study the structure and function of membrane proteins, as well as a tool for investigating the role of cholesterol in membrane biophysics.
Eigenschaften
CAS-Nummer |
104987-51-1 |
|---|---|
Produktname |
25-Aminolanosterol |
Molekularformel |
C30H53NO |
Molekulargewicht |
443.7 g/mol |
IUPAC-Name |
(3S,10S,13R,14R,17S)-17-[(2R)-6-amino-6-methylheptan-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C30H53NO/c1-20(10-9-16-26(2,3)31)21-13-18-30(8)23-11-12-24-27(4,5)25(32)15-17-28(24,6)22(23)14-19-29(21,30)7/h20-21,24-25,32H,9-19,31H2,1-8H3/t20-,21+,24?,25+,28-,29-,30+/m1/s1 |
InChI-Schlüssel |
IHJMWZWIJOZWNP-XCNLKJTESA-N |
Isomerische SMILES |
C[C@H](CCCC(C)(C)N)[C@@H]1CC[C@@]2([C@@]1(CCC3=C2CCC4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C |
SMILES |
CC(CCCC(C)(C)N)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C |
Kanonische SMILES |
CC(CCCC(C)(C)N)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C |
Synonyme |
25-ALS 25-aminolanosterol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



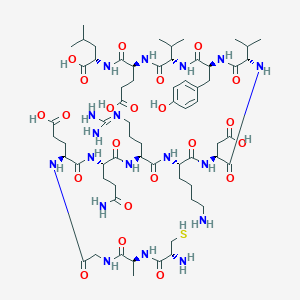

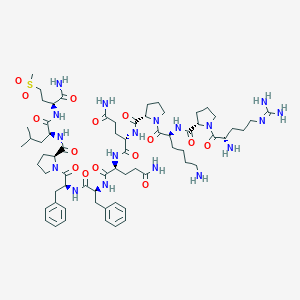
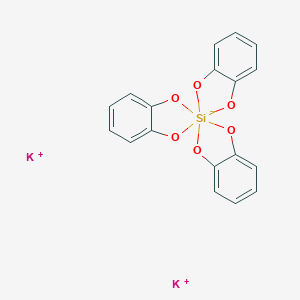


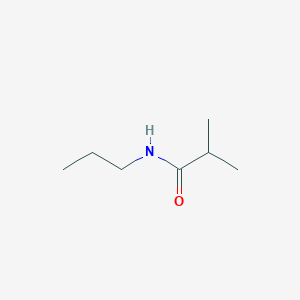
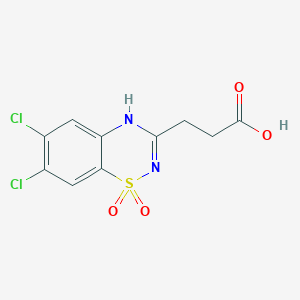

![4-Chloro-6-methylthieno[2,3-d]pyrimidine](/img/structure/B11010.png)
